Butabindide

Description

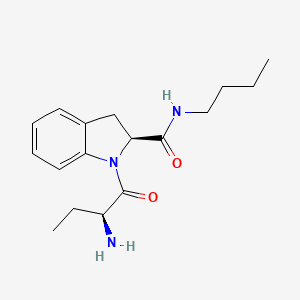

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-3-5-10-19-16(21)15-11-12-8-6-7-9-14(12)20(15)17(22)13(18)4-2/h6-9,13,15H,3-5,10-11,18H2,1-2H3,(H,19,21)/t13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQIRIMIVLFYIX-ZFWWWQNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)[C@@H]1CC2=CC=CC=C2N1C(=O)[C@H](CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Butabindide's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butabindide is a potent and selective inhibitor of the enzyme Tripeptidyl Peptidase II (TPP II). Its mechanism of action centers on the reversible inhibition of this serine peptidase, preventing the degradation of key physiological substrates. This guide provides an in-depth analysis of this compound's molecular interactions, its impact on cellular signaling, and the experimental methodologies used to characterize its activity. All quantitative data are summarized for clarity, and key pathways and experimental workflows are visualized. Notably, there is no evidence of this compound having entered human clinical trials.

Core Mechanism: Inhibition of Tripeptidyl Peptidase II

This compound functions as a highly potent and reversible inhibitor of Tripeptidyl Peptidase II (TPP II), a large, cytosolic serine exopeptidase.[1][2] TPP II's primary role is the sequential removal of tripeptides from the N-terminus of longer peptides.[3][4] By binding to the active site of TPP II, this compound prevents this enzymatic activity.

Quantitative Analysis of this compound's Potency and Selectivity

The inhibitory activity of this compound has been quantified through in vitro enzymatic assays, demonstrating its high affinity for TPP II and significant selectivity over the related enzyme, Tripeptidyl Peptidase I (TPP I).

| Parameter | Enzyme | Value | Reference |

| Ki (Inhibition Constant) | TPP II | 7 nM | [1][2] |

| IC50 (Half-maximal Inhibitory Concentration) | TPP II | Not explicitly stated, but Ki suggests low nM range | |

| IC50 (Half-maximal Inhibitory Concentration) | TPP I | 10 µM | [2] |

Impact on Downstream Signaling: The Cholecystokinin-8 (CCK-8) Pathway

A primary and well-characterized downstream effect of this compound's inhibition of TPP II is the protection of the neuropeptide cholecystokinin-8 (CCK-8) from degradation.[1][2][5] TPP II is a key enzyme responsible for the inactivation of CCK-8.[1][5]

By preventing the breakdown of CCK-8, this compound effectively enhances the signaling of this important neurotransmitter. CCK-8 is known to be involved in a variety of physiological processes, including:

-

Satiety: CCK-8 acts as a satiety signal, reducing food intake.[2][5] In vivo studies have shown that this compound administration in mice increases satiety, presumably through the potentiation of CCK-8 signaling in the gastrointestinal tract.[2]

-

Digestion: CCK-8 regulates gallbladder contraction, pancreatic secretion, and gastric emptying.[5]

The following diagram illustrates the modulation of the CCK-8 signaling pathway by this compound.

Broader Physiological Roles of Tripeptidyl Peptidase II

The inhibition of TPP II by this compound has the potential to impact a range of other cellular processes due to the enzyme's diverse functions. These include:

-

General Protein Turnover: TPP II acts downstream of the proteasome, playing a role in the final stages of intracellular protein degradation.[3][4]

-

Antigen Presentation: TPP II is implicated in the processing of peptides for presentation by MHC class I molecules, although the extent of its essential role in this process is still under investigation.[3][6][7]

-

Cellular Processes: TPP II is involved in apoptosis, cell division, and has been linked to conditions such as muscle wasting and obesity.[8]

-

Metabolism: Recent studies suggest a role for TPP II in promoting fat formation.[9]

Experimental Protocols: In Vitro TPP II Inhibition Assay

The characterization of this compound's inhibitory activity typically involves an in vitro enzymatic assay. While specific protocols may vary, the general workflow is as follows:

-

Enzyme Source Preparation: TPP II can be sourced from various tissues, with membranes from rat cerebral cortex being a documented source for this compound assays.[2] The tissue is homogenized and centrifuged to isolate the membrane fraction containing TPP II.

-

Assay Reaction: The assay is typically performed in a multi-well plate format.

-

The enzyme preparation is incubated with varying concentrations of the inhibitor (e.g., this compound).

-

A synthetic fluorogenic substrate for TPP II is added to initiate the reaction. A common type of substrate is a tripeptide conjugated to a fluorescent molecule that is released upon cleavage.

-

-

Signal Detection: The fluorescence intensity is measured over time using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

-

Data Analysis: The enzyme activity at each inhibitor concentration is calculated and compared to a control with no inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

The following diagram outlines the general workflow for a TPP II inhibition assay.

Summary and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of Tripeptidyl Peptidase II. Its primary mechanism of action, the prevention of TPP II-mediated peptide degradation, leads to the potentiation of downstream signaling pathways, most notably that of CCK-8, resulting in increased satiety. The lack of clinical trial data suggests that its development may have been discontinued or that it is primarily used as a research tool to probe the function of TPP II. Future research could further explore the therapeutic potential of TPP II inhibition in metabolic disorders or other conditions where the modulation of TPP II substrates could be beneficial.

References

- 1. Inhibitors of tripeptidyl peptidase II. 3. Derivation of this compound by successive structure optimizations leading to a potential general approach to designing exopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tripeptidyl-peptidase II: a multi-purpose peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Role of tripeptidyl peptidase II in MHC class I antigen processing - the end of controversies? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tripeptidyl peptidase II - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Tripeptidyl peptidase II promotes fat formation in a conserved fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

Butabindide as a Reversible Tripeptidyl Peptidase II Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripeptidyl Peptidase II (TPP II) is a large, complex serine exopeptidase that plays a critical role in intracellular protein degradation and antigen presentation. Its involvement in various physiological and pathological processes has made it an attractive target for therapeutic intervention. Butabindide has emerged as a potent and selective reversible inhibitor of TPP II. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its synthesis and evaluation, and its impact on relevant signaling pathways.

Introduction to Tripeptidyl Peptidase II (TPP II)

Tripeptidyl Peptidase II is a high-molecular-weight protease that sequentially removes tripeptides from the N-terminus of longer peptides. It functions downstream of the proteasome in the ubiquitin-proteasome pathway, contributing to the complete hydrolysis of cellular proteins into amino acids.[1] TPP II is also implicated in the processing of antigenic peptides for presentation by MHC class I molecules, thereby playing a role in the adaptive immune response.[2] Furthermore, recent studies have linked TPP II activity to the regulation of the ERK1/ERK2 signaling pathway, suggesting its involvement in cell proliferation and differentiation.

This compound: A Potent and Reversible TPP II Inhibitor

This compound is a synthetic, indoline-based compound that acts as a potent and reversible inhibitor of TPP II.[3] Its development was the result of successive structure-activity relationship (SAR) studies aimed at optimizing lead compounds for TPP II inhibition.[4]

Mechanism of Action

This compound functions as a competitive inhibitor of TPP II. It binds to the active site of the enzyme, competing with the natural peptide substrates. This reversible binding prevents the hydrolysis of substrates and thereby inhibits the enzymatic activity of TPP II. The reversible nature of the inhibition means that the enzyme's activity can be restored upon removal of the inhibitor.

Quantitative Inhibitory Data

The inhibitory potency of this compound against TPP II has been quantified in various studies. The key parameter is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and greater potency.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Reference |

| This compound | TPP II | 7 nM | [4] |

| Abu-Pro-NHBu | TPP II | 80 nM | [4] |

| Val-Pro-NHBu | TPP II | 0.57 µM | Ganellin et al., 2000 |

| This compound | TPP I | >10 µM | Rose et al., 1996 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from protected amino acids. The following is a generalized protocol based on the published literature.[3]

Materials:

-

N-benzyloxycarbonyl (Cbz) or N-tert-butoxycarbonyl (t-Boc) protected amino acids

-

Coupling reagents (e.g., bis(2-oxo-3-oxazolidinyl)phosphinic chloride, isobutyl chloroformate)

-

Amines (e.g., n-butylamine)

-

Solvents (e.g., dichloromethane, polar solvents)

-

Deprotection reagents (e.g., H2/Pd-C for Cbz, TFA for t-Boc)

Procedure:

-

Dipeptide Formation: An N-protected amino acid is coupled with a second amino acid to form a protected dipeptide.

-

Amide Formation: The resulting dipeptide is then reacted with an amine (e.g., n-butylamine) to form the corresponding amide.

-

Deprotection: The N-terminal protecting group is removed to yield the dipeptide amide.

-

Cyclization and Benzologue Formation: Further chemical transformations are carried out to create the indoline ring structure characteristic of this compound.[3] This involves the formation of a benzologue from a precursor like Abu-Pro-NHBu.[4]

-

Purification: The final product is purified using standard techniques such as chromatography.

TPP II Inhibition Assay (Fluorometric Method)

The inhibitory activity of this compound on TPP II can be determined using a fluorometric assay based on the hydrolysis of a synthetic substrate.

Materials:

-

Purified TPP II enzyme

-

Fluorogenic substrate (e.g., Ala-Ala-Phe-7-amido-4-methylcoumarin)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

This compound (or other inhibitors) at various concentrations

-

96-well black microplates

-

Fluorometer

Procedure:

-

Enzyme Preparation: Prepare a working solution of TPP II in the assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the TPP II enzyme solution, and the this compound solution (or vehicle control).

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths. The cleavage of the substrate by TPP II releases the fluorescent group, leading to an increase in the fluorescence signal.

-

Data Analysis: Calculate the initial reaction velocities (V0) from the linear portion of the fluorescence curves. Determine the percent inhibition for each concentration of this compound. The IC50 value can be calculated by fitting the data to a dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Signaling Pathways and Experimental Workflows

TPP II in Cellular Proteostasis

TPP II plays a crucial role in the final stages of protein degradation. This diagram illustrates the workflow of the ubiquitin-proteasome pathway and the position of TPP II.

Caption: Role of TPP II in the Ubiquitin-Proteasome Pathway.

TPP II in MHC Class I Antigen Presentation

TPP II can process peptides generated by the proteasome for loading onto MHC class I molecules.

Caption: TPP II in MHC Class I Antigen Presentation Pathway.

Experimental Workflow for this compound Evaluation

This diagram outlines a typical workflow for the discovery and evaluation of a TPP II inhibitor like this compound.

Caption: Drug Discovery Workflow for TPP II Inhibitors.

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of TPP II. Its high potency, selectivity, and reversible mechanism of action make it a well-characterized inhibitor. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of enzyme inhibition and drug discovery. Further investigation into the effects of this compound on various cellular processes will continue to elucidate the complex functions of TPP II and may pave the way for the development of novel therapeutics.

References

An In-depth Technical Guide to the Discovery and Synthesis of Butabindide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butabindide is a potent and reversible inhibitor of tripeptidyl peptidase II (TPP II), a crucial serine exopeptidase involved in intracellular protein turnover and the degradation of bioactive peptides. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It includes detailed experimental protocols for its chemical synthesis and biological evaluation, a summary of its structure-activity relationship, and an exploration of the signaling pathways influenced by TPP II inhibition. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in TPP II inhibition and the therapeutic potential of compounds like this compound.

Discovery and Rationale

This compound was developed through a systematic structure-activity relationship (SAR) study aimed at optimizing a lead dipeptide inhibitor of tripeptidyl peptidase II (TPP II). The initial lead compound, Val-Pro-NHBu, demonstrated submicromolar affinity for the enzyme. Through successive optimizations at the P3, P1, and P2 positions of the peptide inhibitor, researchers developed Abu-Pro-NHBu, which exhibited a significantly improved inhibitory constant (Ki) of 80 nM.

The key innovation leading to this compound was the introduction of a benzologue, resulting in an indoline analogue with a nanomolar affinity for TPP II, boasting a Ki of 7 nM.[1] This substantial increase in potency highlighted the importance of the constrained indoline ring structure for optimal binding to the enzyme's active site. Molecular modeling studies suggest that this rigidified conformation is crucial for its high affinity, a conformation that less potent analogues cannot readily adopt.[1]

The primary target of this compound, TPP II, is a large, cytosolic serine peptidase that plays a significant role in the ubiquitin-proteasome pathway by degrading proteasome-generated peptides into tripeptides.[2] This process is vital for maintaining amino acid homeostasis within the cell. Furthermore, TPP II is implicated in the degradation of specific neuropeptides, such as cholecystokinin-8 (CCK-8), a key regulator of satiety.[1] By inhibiting TPP II, this compound can protect CCK-8 from degradation, leading to elevated levels of this satiety signal and a subsequent reduction in food intake. This mechanism of action forms the basis of its potential as an anti-obesity therapeutic.

Chemical Synthesis

The synthesis of this compound and its analogues generally follows established methods of peptide chemistry, primarily involving the formation of amide bonds between amino acid precursors. Two principal strategies are employed for the creation of the dipeptide amide core structure.

Strategy 1: Stepwise Amide Bond Formation

This approach involves the initial condensation of an N-protected amino acid with a second amino acid to form a protected dipeptide acid. This intermediate is then reacted with an amine to yield the corresponding amide, followed by deprotection to afford the final dipeptide amide.

Strategy 2: Pre-formed Amino Acid Amide

In this alternative strategy, an amino acid amide is either synthesized or commercially procured. This is then condensed with an N-protected amino acid to form the protected dipeptide amide, which is subsequently deprotected to yield the desired product.

Detailed Experimental Protocol for the Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound, adapted from the literature.

Scheme 1: Synthesis of this compound

Caption: Synthetic scheme for this compound.

Materials and Reagents:

-

(S)-2-aminobutanoic acid

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Indoline

-

Triphosgene

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

n-Butylamine

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Synthesis of (S)-2-((tert-butoxycarbonyl)amino)butanoic acid:

-

Dissolve (S)-2-aminobutanoic acid in a 1:1 mixture of dioxane and 1M aqueous NaOH.

-

Add di-tert-butyl dicarbonate and stir the mixture at room temperature overnight.

-

Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

-

-

Synthesis of N-butyl-2,3-dihydro-1H-indole-1-carboxamide:

-

To a solution of indoline in dichloromethane, add a solution of triphosgene in dichloromethane dropwise at 0 °C.

-

Stir the reaction mixture for 2 hours at room temperature.

-

In a separate flask, dissolve n-butylamine and triethylamine in dichloromethane.

-

Add the amine solution to the reaction mixture at 0 °C and stir overnight at room temperature.

-

Wash the reaction mixture with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain N-butyl-2,3-dihydro-1H-indole-1-carboxamide.

-

-

Coupling and Deprotection to Yield this compound:

-

Dissolve (S)-2-((tert-butoxycarbonyl)amino)butanoic acid, N-butyl-2,3-dihydro-1H-indole-1-carboxamide, and HOBt in DMF.

-

Add DCC to the solution at 0 °C and stir the reaction mixture at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Dilute the filtrate with ethyl acetate and wash with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected this compound.

-

Dissolve the crude product in a 1:1 mixture of TFA and dichloromethane and stir at room temperature for 2 hours.

-

Remove the solvent under reduced pressure and purify the residue by preparative HPLC to yield this compound as a white solid.

-

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of tripeptidyl peptidase II. Its mechanism of action is reversible inhibition of the enzyme's catalytic activity.

Quantitative Data

The inhibitory potency of this compound and its key precursors against TPP II is summarized in the table below.

| Compound | Structure | Ki (nM) |

| Val-Pro-NHBu | (S)-N-((S)-1-(butylamino)-1-oxopropan-2-yl)-2-methyl-1-oxopropan-2-aminium | 570 |

| Abu-Pro-NHBu | (S)-N-((S)-1-(butylamino)-1-oxopropan-2-yl)-2-aminobutanamide | 80 |

| This compound | (S)-2-(2,3-dihydro-1H-indole-1-carboxamido)-N-butylbutanamide | 7 |

Data sourced from J. Med. Chem. 2005, 48, 23, 7333–7342.[1]

Experimental Protocol for TPP II Inhibition Assay

The following protocol is a representative method for determining the inhibitory activity of compounds against TPP II.

Materials and Reagents:

-

Purified TPP II enzyme

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Substrate: Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC)

-

Inhibitor stock solutions (e.g., this compound in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Enzyme and Inhibitor Pre-incubation:

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

In the wells of a 96-well plate, add the desired concentration of the inhibitor.

-

Add a fixed amount of purified TPP II enzyme to each well.

-

Incubate the enzyme and inhibitor mixture at 37 °C for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the AAF-AMC substrate to each well.

-

Immediately place the microplate in a fluorescence plate reader pre-heated to 37 °C.

-

Monitor the increase in fluorescence over time, which corresponds to the enzymatic cleavage of the substrate and release of free AMC.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

-

The inhibitory constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) for the substrate are known.

-

Caption: Workflow for TPP II inhibition assay.

Signaling Pathways

TPP II plays a role in various cellular processes, and its inhibition by this compound can have downstream effects on signaling pathways. One of the key pathways identified is the mitogen-activated protein kinase (MAPK) pathway, specifically involving the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Inhibition of TPP II has been shown to lead to a decrease in the levels of phosphorylated ERK1/2 in the nucleus. This suggests that TPP II activity is linked to the maintenance of ERK signaling. The exact mechanism of this regulation is still under investigation but may involve the processing of peptides that directly or indirectly influence the kinases or phosphatases that control ERK phosphorylation.

Caption: TPP II's role in the ERK signaling pathway.

Future Directions

While this compound has demonstrated significant potential as a potent TPP II inhibitor, further research is warranted to fully elucidate its therapeutic utility. Key areas for future investigation include:

-

Pharmacokinetics and Pharmacodynamics: Comprehensive studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its in vivo efficacy in relevant animal models of obesity and other conditions where TPP II is implicated.

-

Selectivity Profiling: A broader screening against a panel of other proteases will be important to confirm its selectivity for TPP II and to identify any potential off-target effects.

-

In Vivo Efficacy: While initial studies have shown an effect on food intake in mice, more detailed dose-response studies are required to establish a clear therapeutic window.

-

Stability: A thorough investigation of this compound's stability under physiological conditions and in various formulations is necessary for its development as a drug candidate.

Conclusion

This compound represents a significant achievement in the rational design of potent and selective enzyme inhibitors. Its discovery through a systematic SAR campaign has provided a valuable chemical tool for probing the biological functions of tripeptidyl peptidase II. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate further research into this compound and the development of novel TPP II inhibitors with therapeutic potential. The connection between TPP II and key signaling pathways like the ERK pathway opens up new avenues for exploring the role of this enzyme in health and disease.

References

The Butabindide Structure-Activity Relationship: A Deep Dive into Tripeptidyl Peptidase II Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the structure-activity relationship (SAR) of butabindide, a potent and selective inhibitor of tripeptidyl peptidase II (TPP II). This compound's development showcases a systematic approach to optimizing peptide-based inhibitors, culminating in a nanomolar affinity compound with significant therapeutic potential. This document provides a comprehensive overview of the SAR, detailed experimental protocols for key assays, and visualizations of the underlying biological and experimental frameworks.

Introduction: Targeting Tripeptidyl Peptidase II

Tripeptidyl peptidase II is a serine exopeptidase that plays a crucial role in the degradation of various peptides, including the neuropeptide cholecystokinin-8 (CCK-8).[1] Inhibition of TPP II can potentiate the effects of CCK-8, which is involved in satiety and other physiological processes. This compound emerged from a rational drug design program aimed at developing potent and selective inhibitors of this enzyme.

The development of this compound started from a dipeptide amide lead, Val-Pro-NHBu, and involved successive optimizations at the P3, P1, and P2 positions of the peptide scaffold.[1] This systematic modification led to the discovery of this compound, an indoline analog with a significant increase in inhibitory potency.

Structure-Activity Relationship of this compound and its Analogs

The SAR for this compound was established by systematically modifying a lead compound, Val-Pro-NHBu, and assessing the impact of these changes on the inhibitory activity against TPP II. The key findings are summarized in the table below.

| Compound ID | Structure | Modification from Lead | K_i (nM) | Fold Improvement over Lead |

| Lead | Val-Pro-NHBu | - | 570 | 1 |

| 18 | Abu-Pro-NHBu | Val to Abu at P3 | 80 | 7.1 |

| 33 (this compound) | Indoline-Abu-Pro-NHBu | Benzologue of Abu-Pro-NHBu | 7 | 81.4 |

Data sourced from Ganellin et al., 2005.[1]

Key Structural Insights

-

P3 Position Optimization: The initial substitution of the Valine residue in the lead compound with Aminobutyric acid (Abu) at the P3 position (Compound 18 ) resulted in a 7-fold increase in potency.[1] This suggests that the smaller, linear side chain of Abu is better accommodated in the S3 subsite of TPP II compared to the bulkier, branched side chain of Valine.

-

Cyclization to an Indoline Scaffold: The most significant enhancement in activity was achieved by the formation of a benzologue, creating the indoline analogue, this compound (33 ).[1] This rigidification of the backbone is believed to lock the molecule into a more favorable conformation for binding to the active site of TPP II, leading to an over 80-fold improvement in potency compared to the original lead compound. Molecular modeling studies have suggested that this compound can adopt a low-energy conformation that is not accessible to its acyclic precursors.[1]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and extension of SAR studies. The following sections outline the methodologies for the synthesis of this compound and its analogs, as well as the enzyme inhibition assay used to determine their potency.

General Synthetic Approach

The synthesis of this compound and its precursors was primarily achieved through standard peptide coupling techniques. Two main strategies were employed for amide bond formation:[1]

-

Active Ester Method: A protected carboxylic acid was activated by forming a succinimide ester, which was then condensed with the desired amine in a polar solvent.

-

Mixed Anhydride Method: A protected carboxylic acid was converted in situ to a mixed anhydride using isobutyl chloroformate, followed by reaction with the amine.

N-terminal protection was typically achieved using benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (t-Boc) protecting groups, which were removed under appropriate conditions to allow for chain elongation.

Tripeptidyl Peptidase II Inhibition Assay

The inhibitory potency (K_i) of the synthesized compounds was determined using a fluorometric assay that measures the activity of TPP II.

Materials:

-

Enzyme: Purified tripeptidyl peptidase II from rat brain membranes.

-

Substrate: Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC).

-

Buffer: 50 mM Tris-HCl, pH 7.5.

-

Inhibitors: this compound and its analogs dissolved in a suitable solvent (e.g., DMSO).

-

Instrumentation: Fluorescence plate reader.

Procedure:

-

The enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer for a specified period at 37°C to allow for binding equilibrium to be reached.

-

The reaction is initiated by the addition of the fluorogenic substrate, AAF-AMC.

-

The rate of fluorescence increase, corresponding to the enzymatic cleavage of the AMC group from the substrate, is monitored over time using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

The initial rates of reaction are calculated for each inhibitor concentration.

-

The IC_50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the data to a dose-response curve.

-

The K_i values are then calculated from the IC_50 values using the Cheng-Prusoff equation, taking into account the concentration of the substrate used in the assay and its K_m value for the enzyme.

Visualizing the this compound SAR Pathway and Experimental Workflow

To better illustrate the logical progression of the this compound SAR study and the experimental workflow, the following diagrams were generated using Graphviz.

Caption: The developmental pathway of this compound from the lead compound.

Caption: The workflow for the synthesis and biological evaluation of this compound analogs.

Conclusion

The structure-activity relationship of this compound demonstrates a successful application of rational drug design principles. The systematic optimization of a peptide lead, guided by a quantitative understanding of enzyme-inhibitor interactions, resulted in a highly potent and selective inhibitor of tripeptidyl peptidase II. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of protease inhibitor development and facilitate further exploration of the therapeutic potential of TPP II inhibition.

References

Butabindide and its Effect on Neuropeptide Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of butabindide, a potent and selective inhibitor of Tripeptidyl Peptidase II (TPP II). This compound's primary mechanism of action involves the reversible inhibition of TPP II, a crucial serine peptidase in the regulation of specific neuropeptides. By preventing the degradation of these signaling molecules, this compound effectively enhances their physiological activity. This guide will focus on the principal effect of this compound: the potentiation of cholecystokinin-8 (CCK-8) signaling. Detailed experimental protocols, quantitative data on inhibitory activity, and diagrams of the molecular pathways and experimental workflows are provided to support further research and development in this area.

Introduction to this compound and Neuropeptide Regulation

Neuropeptides are a diverse class of signaling molecules that play critical roles in a vast array of physiological processes, including pain perception, appetite regulation, mood, and memory. The signaling efficacy and duration of neuropeptides are tightly controlled by neuropeptidases, enzymes that degrade them in the extracellular space, thereby terminating their action. The targeted inhibition of these peptidases presents a compelling therapeutic strategy to selectively amplify the signaling of beneficial neuropeptides.

This compound (also known as UCL-1397) is a synthetic indoline analogue developed as a potent, selective, and reversible inhibitor of Tripeptidyl Peptidase II (TPP II).[1] TPP II is a large, cytosolic serine exopeptidase that sequentially removes tripeptides from the N-terminus of longer peptides.[2] One of its key substrates is the neuropeptide cholecystokinin-8 (CCK-8), a critical regulator of satiety and gastrointestinal function.[1][2] By inhibiting TPP II, this compound protects CCK-8 from degradation, thereby increasing its bioavailability and enhancing its signaling effects.

Mechanism of Action: Inhibition of Tripeptidyl Peptidase II

The primary molecular target of this compound is Tripeptidyl Peptidase II (TPP II, EC 3.4.14.10). TPP II functions as a key component in intracellular protein turnover and is also recognized as the primary cholecystokinin-8 (CCK-8)-inactivating peptidase.[1][2] It cleaves the sulfated octapeptide CCK-8 at the Met⁴-Gly⁵ bond, rendering it inactive.[1]

This compound acts as a competitive, reversible inhibitor, binding to the active site of TPP II with high affinity and preventing it from processing its substrates.[1] This inhibition leads to a localized increase in the concentration and half-life of neuropeptides like CCK-8, thereby amplifying their downstream signaling. The development of this compound was the result of successive structure-activity relationship (SAR) optimizations, leading to a compound with nanomolar affinity for TPP II.[1]

References

- 1. Inhibitors of tripeptidyl peptidase II. 3. Derivation of this compound by successive structure optimizations leading to a potential general approach to designing exopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tripeptidyl-peptidase II: a multi-purpose peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Butabindide Oxalate Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butabindide oxalate is a potent and selective inhibitor of tripeptidyl peptidase II (TPP II), a serine peptidase responsible for the inactivation of the neuropeptide cholecystokinin-8 (CCK-8). By preventing the degradation of CCK-8, this compound enhances satiety and reduces food intake, making it a significant tool in the study of appetite regulation and related metabolic disorders. This technical guide provides a comprehensive overview of the chemical and pharmacological properties of this compound oxalate salt, including its synthesis, mechanism of action, and detailed experimental protocols for its characterization. All quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound oxalate is the oxalate salt of the parent compound this compound, also known by its developmental code UCL-1397. The salt form is commonly used in research due to its stability and solubility.

| Property | Value | Source |

| Chemical Name | (2S)-[1-[(2S)-2-amino-1-oxobutyl]-N-butyl]-2,3-dihydro-1H-indole-2-carboxamide oxalate | [1] |

| Synonyms | UCL-1397 oxalate | [2] |

| CAS Number | 185213-03-0 | [3][4] |

| Molecular Formula | C₁₇H₂₅N₃O₂・C₂H₂O₄ | [3][4] |

| Molecular Weight | 393.44 g/mol | [4] |

| Appearance | Crystalline solid | [3] |

| Purity | ≥98% (typically by HPLC) | [3][4] |

| UV Maximum (λmax) | 250, 280, 288 nm | [3] |

Solubility

| Solvent | Solubility | Source |

| Water | 39 mg/mL (with ultrasonic warming) | [5] |

| DMSO | Soluble to 100 mM | [6] |

| DMF | 1.6 mg/mL | [3] |

| DMF:PBS (pH 7.2) (1:9) | 0.1 mg/mL | [3] |

Storage and Stability

This compound oxalate should be stored desiccated at -20°C for long-term stability (≥ 4 years).[3] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Synthesis

The synthesis of this compound is detailed in the work by Ganellin et al. (2005).[7] It involves a multi-step process starting from the generation of an indoline analogue. The following is a summary of the likely synthetic approach based on the available literature.

General Synthetic Scheme

The synthesis of this compound involves the coupling of a protected amino acid to an indoline-2-carboxamide derivative. A detailed, step-by-step protocol would be found in the experimental section of the primary literature.

Pharmacological Properties

This compound is a high-affinity, reversible, and competitive inhibitor of TPP II.[1] This enzyme is a serine peptidase that inactivates CCK-8 by cleaving the Met³-Gly⁴ bond.[8]

| Parameter | Value | Species | Tissue | Source |

| Ki (TPP II) | 7 nM | [2][3] | ||

| Ki (TPP I) | 10 µM | [2] | ||

| ID₅₀ (in vivo, liver) | 1.1 mg/kg (i.v.) | Mouse | Liver | [6] |

| ID₅₀ (in vivo, brain) | 6.8 mg/kg (i.v.) | Mouse | Brain | [6] |

Mechanism of Action

This compound's mechanism of action is centered on its selective inhibition of TPP II. By blocking this enzyme, this compound prevents the breakdown of endogenous CCK-8. Elevated levels of CCK-8 can then act on its receptors (primarily CCK-A receptors) to induce satiety and reduce food intake.[8]

Caption: Mechanism of action of this compound oxalate.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound oxalate.

Tripeptidyl Peptidase II (TPP II) Inhibition Assay

This protocol is based on the methods described by Rose et al. (1996) for determining the inhibitory activity of compounds against TPP II.

Objective: To determine the inhibitory constant (Ki) of this compound oxalate against TPP II.

Materials:

-

Purified TPP II enzyme

-

Fluorogenic substrate (e.g., Ala-Ala-Phe-7-amido-4-methylcoumarin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound oxalate stock solution

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound oxalate in assay buffer.

-

In a 96-well plate, add the TPP II enzyme solution to each well.

-

Add the different concentrations of this compound oxalate to the respective wells. Include control wells with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm, emission at 460 nm).

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the reaction velocities against the inhibitor concentrations and fitting the data to a suitable dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, considering the substrate concentration and the Km of the enzyme for the substrate.

References

- 1. This compound oxalate | CAS 185213-03-0 | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound (oxalate) - Immunomart [immunomart.org]

- 6. This compound oxalate (CAS 185213-03-0): R&D Systems [rndsystems.com]

- 7. Inhibitors of tripeptidyl peptidase II. 3. Derivation of this compound by successive structure optimizations leading to a potential general approach to designing exopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of Butabindide in Satiety and Food Intake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butabindide is a potent and reversible inhibitor of tripeptidyl peptidase II (TPPII), an enzyme responsible for the inactivation of the satiety hormone cholecystokinin-8 (CCK-8). By preventing the degradation of CCK-8, this compound is hypothesized to enhance and prolong the physiological satiety signals, thereby reducing food intake and potentially influencing body weight. While direct in vivo studies on this compound's effects on appetite are not yet available in the public domain, a substantial body of evidence surrounding the mechanism of CCK-8 and the effects of other protease inhibitors provides a strong rationale for its investigation as a potential therapeutic agent for appetite regulation. This guide synthesizes the existing knowledge, outlines the proposed mechanism of action, presents relevant data from analogous studies, and provides detailed experimental protocols for future research in this area.

Introduction: The Cholecystokinin Satiety Pathway

Cholecystokinin (CCK) is a peptide hormone released from enteroendocrine I-cells in the duodenum and jejunum in response to the presence of fats and proteins in the intestinal lumen. The biologically active form, CCK-8, plays a crucial role in short-term appetite regulation by inducing a feeling of fullness and satiation, which contributes to meal termination.

The satiety-inducing effects of CCK-8 are primarily mediated through the activation of CCK-1 receptors on the afferent fibers of the vagus nerve. This neural signal is then transmitted to the nucleus of the solitary tract (NTS) in the brainstem, which integrates satiety signals and projects to higher brain centers, including the hypothalamus, to modulate food intake.

Tripeptidyl peptidase II (TPPII) is a key enzyme that inactivates CCK-8 in the periphery, thus terminating its satiating effect.[1] this compound, as a potent TPPII inhibitor, is designed to block this inactivation, leading to elevated and sustained levels of active CCK-8.

This compound: A Profile

This compound is an indoline analogue developed through successive structure-activity relationship studies. It is a highly potent and reversible inhibitor of tripeptidyl peptidase II, with a nanomolar affinity (Ki = 7 nM).[1] Its primary proposed role in satiety is through the potentiation of endogenous CCK-8 signaling.

Proposed Signaling Pathway of this compound in Satiety

The following diagram illustrates the proposed mechanism by which this compound enhances CCK-8 mediated satiety.

Evidence from Analogous Compounds: Protease Inhibitors

While direct data for this compound is pending, studies on other protease inhibitors that increase endogenous CCK levels provide strong proof-of-concept for this mechanism.

Potato Protease Inhibitor II (PI2)

PI2 has been shown to increase circulating CCK levels and reduce food intake in both animal and human studies.

Table 1: Effects of Potato Protease Inhibitor II (PI2) on Satiety and Food Intake

| Study Type | Species | Dose | Key Findings | Reference |

| Preclinical | Rat | 100 mg/kg (oral) | Reduced immediate food intake in the first two hours. Repeated administration reduced body weight gain and significantly elevated plasma CCK levels. | [2] |

| Clinical Trial | Human (overweight/obese) | 150 mg twice daily | Significantly increased circulating CCK levels at week 10. Modulated appetite sensation from week 4 to 20, with higher satiety and decreased desire to eat. | [3][4] |

Soybean Trypsin Inhibitor (SBTI)

SBTI has also been demonstrated to decrease food intake and body weight, an effect attributed to increased CCK secretion.

Table 2: Effects of Soybean Trypsin Inhibitor (SBTI) on Satiety and Food Intake

| Study Type | Species | Dose | Key Findings | Reference |

| Preclinical | Rat (Zucker, obese & lean) | 25-200 mg/kg | Dose-dependently decreased daily food intake by reducing average meal size. Repeated administration (100 mg/kg twice daily for 7 days) decreased food intake and body weight in obese rats. | [5] |

Experimental Protocols for Studying this compound's Effects

The following protocols are adapted from established methodologies in the field of satiety research and can be applied to the investigation of this compound.

Preclinical Evaluation in Rodent Models

This workflow outlines a typical preclinical study to assess the effects of a compound like this compound on food intake and body weight in rodents.

Detailed Methodology: Acute Food Intake Study

-

Animals: Male Sprague-Dawley rats (250-300g) are individually housed and acclimated for at least one week with a 12:12 hour light-dark cycle.

-

Habituation: Animals are habituated to the experimental conditions, including handling and gavage with the vehicle.

-

Fasting: Prior to the experiment, animals are fasted for 18 hours with free access to water.

-

Dosing: this compound (at various doses) or vehicle is administered via oral gavage.

-

Food Presentation: Pre-weighed standard chow is provided immediately after dosing.

-

Measurement: Food intake is measured at 1, 2, 4, and 24 hours post-dosing. Food spillage is collected and accounted for.

-

Meal Pattern Analysis: Specialized automated feeding systems can be used to record the size and frequency of meals to distinguish between effects on satiation (meal size) and satiety (inter-meal interval).

Human Clinical Trial Design

A randomized, double-blind, placebo-controlled crossover design is the gold standard for assessing the effects of a compound on satiety in humans.

Detailed Methodology: Satiety Assessment in Humans

-

Participants: Healthy, overweight but otherwise healthy volunteers are recruited.

-

Standardization: Participants consume a standardized dinner the evening before and arrive at the clinic in a fasted state on the morning of the study day.

-

Treatment: Participants receive a single dose of this compound or placebo.

-

Test Meal: After a set period (e.g., 60 minutes), participants are presented with a standardized test meal (e.g., breakfast).

-

Subjective Satiety: Visual Analogue Scales (VAS) are used to assess subjective feelings of hunger, fullness, satiety, and prospective food consumption at regular intervals before and after the test meal.

-

Ad Libitum Meal: At a fixed time after the test meal (e.g., 4 hours), participants are offered an ad libitum lunch, where they are instructed to eat until they feel comfortably full. The amount of food consumed (in grams and kcal) is the primary endpoint.

-

Blood Sampling: Blood samples can be collected at timed intervals to measure plasma concentrations of CCK-8 and other relevant gut hormones (e.g., GLP-1, PYY).

A Note on the Broader Role of TPPII

Recent research suggests that TPPII may have roles beyond CCK-8 degradation. A study on mice with a heterozygous mutation in the TPPII gene found that these animals were leaner than their wild-type counterparts, despite having normal food intake.[6] This suggests a potential role for TPPII in regulating fat metabolism, independent of its effects on appetite. This finding adds an interesting dimension to the potential effects of this compound, suggesting it might influence body composition through multiple mechanisms.

Conclusion and Future Directions

This compound presents a promising, mechanistically driven approach to appetite regulation. By inhibiting TPPII, it is poised to enhance the natural satiety signaling of CCK-8. While direct evidence of its effects on food intake and body weight is eagerly awaited, the wealth of data from studies on CCK-8 and other protease inhibitors provides a strong foundation for its continued investigation. Future research should focus on in vivo studies in animal models to confirm its efficacy and safety, followed by well-controlled clinical trials in human subjects to ascertain its therapeutic potential in the management of obesity and related metabolic disorders. The potential dual action on both satiety and fat metabolism makes this compound a particularly compelling candidate for further development.

References

- 1. Inhibitors of tripeptidyl peptidase II. 3. Derivation of this compound by successive structure optimizations leading to a potential general approach to designing exopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potato protease inhibitors inhibit food intake and increase circulating cholecystokinin levels by a trypsin-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effect of Potato Protease Inhibitor II on Gastrointestinal Hormones and Satiety in Humans During Weight Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of Potato Protease Inhibitor II on Gastrointestinal Hormones and Satiety in Humans During Weight Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trypsin inhibitor effects on food intake and weight gain in Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tripeptidyl peptidase II promotes fat formation in a conserved fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Function of Tripeptidyl Peptidase II with Butabindide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripeptidyl peptidase II (TPP2) is a large, cytosolic serine exopeptidase that plays a crucial role in intracellular protein degradation.[1][2][3] Operating downstream of the proteasome, TPP2 sequentially removes tripeptides from the N-terminus of longer peptides, contributing to the generation of free amino acids for cellular metabolism.[2][3] Beyond its general role in protein turnover, TPP2 has been implicated in specific physiological processes, including MHC class I antigen presentation.[4][5] However, the precise extent of its involvement in this pathway remains a subject of ongoing research.[5][6] More recently, a non-enzymatic function of TPP2 has been identified in the regulation of calcium and lipid homeostasis.[7][8]

Butabindide is a potent and reversible inhibitor of TPP2, making it a valuable pharmacological tool for elucidating the diverse functions of this enzyme.[1][9] This technical guide provides a comprehensive overview of the investigation of TPP2 function using this compound, including quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the associated signaling pathways.

Data Presentation: Quantitative Analysis of TPP2 Inhibition by this compound

The inhibitory potency of this compound against TPP2 has been characterized by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values provide a quantitative measure of the inhibitor's efficacy.

| Inhibitor | Parameter | Value | Species/System | Reference |

| This compound | Ki | 7 nM | Rat brain isoform | [9] |

| This compound | IC50 | 27 ± 7 nM | Purified human TPP2 |

Experimental Protocols

In Vitro TPP2 Inhibition Assay using a Fluorogenic Substrate

This protocol describes the determination of TPP2 activity and its inhibition by this compound using the fluorogenic substrate Alanine-Alanine-Phenylalanine-7-amino-4-methylcoumarin (AAF-AMC).

Materials:

-

Purified TPP2 enzyme

-

This compound

-

AAF-AMC substrate (stock solution in DMSO)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In the wells of the 96-well microplate, add 50 µL of the this compound dilutions. For the control (uninhibited) and blank wells, add 50 µL of Assay Buffer.

-

Add 25 µL of purified TPP2 enzyme solution (at a final concentration of 1-5 nM) to all wells except the blank.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 25 µL of AAF-AMC substrate solution (at a final concentration of 10-50 µM) to all wells.

-

Immediately begin monitoring the increase in fluorescence at 37°C in the microplate reader. Record measurements every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each this compound concentration by determining the slope of the linear portion of the fluorescence versus time curve.

-

Plot the percentage of TPP2 activity (relative to the uninhibited control) against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cell-Based TPP2 Activity Assay

This protocol outlines a method to measure the activity of endogenous TPP2 in cultured cells and assess the inhibitory effect of this compound.

Materials:

-

Cultured cells (e.g., HEK293T, Jurkat)

-

This compound

-

Cell Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail (without serine protease inhibitors)

-

AAF-AMC substrate

-

Bradford assay reagent for protein quantification

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Seed cells in a multi-well plate and grow to 80-90% confluency.

-

Treat the cells with varying concentrations of this compound (and a vehicle control) for a desired period (e.g., 2-4 hours) in serum-free media.

-

Wash the cells with ice-cold PBS and lyse them with Cell Lysis Buffer.

-

Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of each lysate using the Bradford assay.

-

In a 96-well black microplate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well and adjust the volume with Cell Lysis Buffer.

-

Initiate the reaction by adding AAF-AMC substrate to a final concentration of 50-100 µM.

-

Monitor the fluorescence increase as described in the in vitro assay protocol.

-

Data Analysis:

-

Normalize the reaction velocities to the protein concentration of each lysate.

-

Calculate the percentage of TPP2 activity in this compound-treated cells relative to the vehicle-treated control.

-

Plot the percentage of TPP2 activity against the this compound concentration to determine the cellular IC50.

-

Signaling Pathways and Experimental Workflows

MHC Class I Antigen Processing Pathway

TPP2 is involved in the cytosolic processing of long peptides generated by the proteasome, trimming them into smaller fragments suitable for transport into the endoplasmic reticulum and subsequent loading onto MHC class I molecules. Inhibition of TPP2 by this compound can impair the generation of certain antigenic peptides.

Caption: this compound inhibits TPP2-mediated trimming of proteasome-derived peptides.

TPP2 in Calcium and Lipid Homeostasis (Non-Enzymatic Role)

Recent evidence indicates that TPP2 plays a structural role in maintaining calcium and lipid homeostasis, independent of its peptidase activity. TPP2 interacts with key proteins involved in regulating calcium flux between the endoplasmic reticulum (ER) and mitochondria. This function is not expected to be directly affected by this compound.

Caption: TPP2's non-enzymatic scaffolding role in calcium and lipid homeostasis.

Experimental Workflow for Investigating TPP2 Function

This workflow outlines the key steps for a comprehensive investigation into the role of TPP2 using this compound.

Caption: A comprehensive workflow for investigating TPP2 function using this compound.

References

- 1. Tripeptidyl peptidase II coordinates the homeostasis of calcium and lipids in the central nervous system and its depletion causes presenile dementia in female mice through calcium/lipid dyshomeostasis-induced autophagic degradation of CYP19A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tripeptidyl-peptidase II: Update on an oldie that still counts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TPP2 tripeptidyl peptidase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. genecards.org [genecards.org]

- 6. Role of tripeptidyl peptidase II in MHC class I antigen processing - the end of controversies? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tripeptidyl peptidase II coordinates the homeostasis of calcium and lipids in the central nervous system and its depletion causes presenile dementia in female mice through calcium/lipid dyshomeostasis-induced autophagic degradation of CYP19A1 [thno.org]

- 8. Tripeptidyl peptidase II coordinates the homeostasis of calcium and lipids in the central nervous system and its depletion causes presenile dementia in female mice through calcium/lipid dyshomeostasis-induced autophagic degradation of CYP19A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitors of tripeptidyl peptidase II. 3. Derivation of this compound by successive structure optimizations leading to a potential general approach to designing exopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Butabindide in In Vitro Enzyme Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butabindide is a potent and selective reversible inhibitor of tripeptidyl peptidase II (TPP II), a large, cytosolic serine exopeptidase. TPP II plays a role in the ubiquitin-proteasome pathway of intracellular protein degradation. Its inhibition has been shown to affect various cellular processes, including signal transduction pathways. These application notes provide detailed protocols for performing in vitro enzyme inhibition assays with this compound, along with relevant quantitative data and pathway information to facilitate research and drug development efforts.

Quantitative Data

The inhibitory activity of this compound against Tripeptidyl Peptidase II (TPP II) has been characterized by its inhibition constant (Ki).

| Compound | Target Enzyme | Inhibitor Type | Ki | IC50 |

| This compound | Tripeptidyl Peptidase II (TPP II) | Reversible | 7 nM[1] | Not explicitly stated in cited literature, but determinable via protocol below. |

Signaling Pathway

TPP II inhibition by this compound has been demonstrated to impact the Ras-Raf-MEK-ERK (MAPK) signaling pathway. Specifically, inhibition of TPP II leads to a reduction in the levels of phosphorylated ERK1 and ERK2 in the nucleus, which can affect the transcription of genes involved in cell proliferation, differentiation, and survival.

Caption: TPP II inhibition by this compound and its effect on the ERK signaling pathway.

Experimental Protocols

Two detailed protocols are provided below for determining the inhibitory effect of this compound on TPP II activity. Protocol 1 utilizes a chromogenic substrate, while Protocol 2 uses a fluorogenic substrate.

Protocol 1: Chromogenic Assay for TPP II Inhibition

This protocol is adapted from a method used to determine the IC50 value of this compound.

Materials:

-

Human Tripeptidyl Peptidase II (hsTPP II)

-

This compound

-

H-Ala-Ala-Phe-pNA (AAF-pNA) (Substrate)

-

Potassium phosphate buffer (0.1 M, pH 7.5)

-

Glycerol

-

Dithiothreitol (DTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Buffer Preparation: Prepare the assay buffer consisting of 0.1 M potassium phosphate, pH 7.5, containing 12% glycerol and 2 mM DTT.

-

Reagent Preparation:

-

Dissolve hsTPP II in the assay buffer to the desired stock concentration.

-

Prepare a stock solution of this compound in DMSO. Serially dilute the this compound stock solution in assay buffer to obtain a range of concentrations (e.g., from 1 pM to 1 µM).

-

Prepare a 100 µM stock solution of the substrate AAF-pNA in the assay buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the hsTPP II enzyme solution.

-

Add the different concentrations of this compound or vehicle control (assay buffer with the same final concentration of DMSO as the inhibitor wells) to the respective wells.

-

Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the AAF-pNA substrate solution to each well.

-

Immediately measure the absorbance at 405 nm using a microplate reader. Take kinetic readings every minute for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time curve.

-

Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for the chromogenic TPP II inhibition assay.

Protocol 2: Fluorometric Assay for TPP II Inhibition

This protocol utilizes the fluorogenic substrate Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC) for a more sensitive detection of TPP II activity.

Materials:

-

Human Tripeptidyl Peptidase II (hsTPP II)

-

This compound

-

Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC) (Substrate)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5, or the potassium phosphate buffer from Protocol 1)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate (for fluorescence assays)

-

Fluorometric microplate reader

Procedure:

-

Buffer and Reagent Preparation:

-

Prepare the desired assay buffer.

-

Prepare stock solutions of hsTPP II, this compound (with serial dilutions), and AAF-AMC substrate in a similar manner to Protocol 1. The final substrate concentration will need to be optimized but is typically in the low micromolar range.

-

-

Assay Protocol:

-

In a 96-well black microplate, add the hsTPP II enzyme solution.

-

Add the various concentrations of this compound or a vehicle control.

-

Pre-incubate the enzyme and inhibitor at 37 °C for 15 minutes.

-

Start the reaction by adding the AAF-AMC substrate solution.

-

Measure the fluorescence intensity at an excitation wavelength of approximately 340-360 nm and an emission wavelength of approximately 440-460 nm.[2][3][4] Take kinetic readings over a period of 15-30 minutes.

-

-

Data Analysis:

-

Follow the same data analysis steps as in Protocol 1, using the rate of change in fluorescence intensity to determine the reaction velocity.

-

Caption: Workflow for the fluorometric TPP II inhibition assay.

Conclusion

These protocols provide a robust framework for investigating the inhibitory effects of this compound on TPP II. The choice between the chromogenic and fluorometric assay will depend on the required sensitivity and available instrumentation. The provided quantitative data and signaling pathway information offer a broader context for interpreting the experimental results and understanding the biological implications of TPP II inhibition by this compound.

References

- 1. Inhibitors of tripeptidyl peptidase II. 3. Derivation of this compound by successive structure optimizations leading to a potential general approach to designing exopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. biorxiv.org [biorxiv.org]

- 4. caymanchem.com [caymanchem.com]

Application Notes and Protocols for In Vivo Mouse Studies with Butabindide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butabindide is a potent and selective inhibitor of tripeptidyl peptidase II (TPP2), a serine protease responsible for the inactivation of the neuropeptide cholecystokinin-8 (CCK-8).[1] By inhibiting TPP2, this compound effectively increases the bioavailability of CCK-8, a key regulator of satiety and food intake. These application notes provide a detailed overview of the dosage and administration of this compound for in vivo studies in mice, based on available literature. The protocols outlined below are intended to serve as a guide for researchers designing experiments to investigate the physiological effects of this compound.

Data Presentation

The following table summarizes the reported effective doses of this compound in mice from in vivo studies.

| Parameter | Dosage | Administration Route | Mouse Model | Effect | Reference |

| TPP2 Inhibition (Liver) | 1.1 mg/kg | Intravenous (i.v.) | Not Specified | ID50 | [1][2] |

| TPP2 Inhibition (Brain) | 6.8 mg/kg | Intravenous (i.v.) | Not Specified | ID50 | [1][2] |

| Food Intake Reduction | 10 mg/kg | Intravenous (i.v.) | Starved Mice | Significant satiating effect | [3][4] |

Experimental Protocols

Protocol 1: Determination of TPP2 Inhibition in Liver and Brain

This protocol is designed to assess the in vivo efficacy of this compound in inhibiting its target enzyme, TPP2, in different tissues.

Materials:

-

This compound oxalate (crystalline solid)

-

Vehicle for dissolution (e.g., sterile Dimethylformamide (DMF) and Phosphate Buffered Saline (PBS), pH 7.2)

-

Male CD-1 or C57BL/6 mice (8-10 weeks old)

-

Standard laboratory equipment for intravenous injections

-

Tissue homogenization buffer and equipment

-

Fluorogenic TPP2 substrate (e.g., Ala-Ala-Phe-7-amido-4-methylcoumarin)

-

Fluorometer

Procedure:

-

Preparation of this compound Solution:

-

Due to its limited aqueous solubility, this compound oxalate should be prepared shortly before use.[1]

-

A stock solution can be prepared by dissolving this compound oxalate in DMF to a concentration of 1.6 mg/ml.[1]

-

For intravenous administration, the stock solution should be further diluted in sterile PBS (pH 7.2). A common practice is to use a vehicle with a low percentage of DMF (e.g., 10%) to ensure solubility while minimizing toxicity. The final concentration should be adjusted to deliver the desired dose in an appropriate injection volume (typically 5-10 ml/kg body weight).

-

Note: The final solution should be clear and free of precipitation. It is recommended to perform a small-scale solubility test with the chosen vehicle.

-

-

Animal Dosing:

-

Mice are divided into treatment and vehicle control groups.

-

Administer this compound or vehicle via a single bolus intravenous injection into the lateral tail vein. Doses ranging from 0.1 to 10 mg/kg can be used to generate a dose-response curve for ID50 determination.

-

-

Tissue Collection and Preparation:

-

At a predetermined time point after injection (e.g., 30 minutes to 1 hour), euthanize the mice.

-

Perfuse the animals with cold saline to remove blood from the tissues.

-

Dissect the liver and brain, and immediately flash-freeze them in liquid nitrogen or proceed with homogenization.

-

Homogenize the tissues in a suitable buffer to prepare lysates for enzymatic assay.

-

-

TPP2 Activity Assay:

-

Measure the TPP2 activity in the tissue lysates using a fluorogenic substrate.

-

The rate of fluorescence increase corresponds to the TPP2 activity.

-

Compare the TPP2 activity in the this compound-treated groups to the vehicle-treated group to determine the percentage of inhibition.

-

Calculate the ID50 value, which is the dose of this compound required to inhibit 50% of the TPP2 activity.

-

Protocol 2: Evaluation of Satiating Effects of this compound

This protocol is designed to assess the effect of this compound on food intake in mice.

Materials:

-

This compound oxalate

-

Vehicle for dissolution (as described in Protocol 1)

-

Male C57BL/6 mice (8-10 weeks old)

-

Metabolic cages for individual housing and food intake monitoring

-

Standard laboratory equipment for intravenous injections

-

Standard rodent chow

Procedure:

-

Animal Acclimation and Baseline Measurement:

-

Individually house the mice in metabolic cages and allow them to acclimate for several days.

-

Monitor daily food intake and body weight to establish a baseline.

-

-

Fasting:

-

Prior to the experiment, fast the mice for a period of 12-18 hours with free access to water to ensure they are motivated to eat.

-

-

Dosing and Food Presentation:

-

At the end of the fasting period, administer this compound (10 mg/kg) or vehicle via intravenous injection.

-

Immediately after the injection, provide a pre-weighed amount of standard chow to each mouse.

-

-

Food Intake Measurement:

-

Measure the cumulative food intake at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours) after the injection.

-

Calculate the food intake as the difference between the initial and remaining weight of the chow.

-

-

Data Analysis:

-

Compare the food intake between the this compound-treated group and the vehicle-treated group using appropriate statistical methods (e.g., t-test or ANOVA).

-

Mandatory Visualization

References

- 1. az.research.umich.edu [az.research.umich.edu]

- 2. Characterization and inhibition of a cholecystokinin-inactivating serine peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assays Using Butabindide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butabindide is a potent and reversible inhibitor of tripeptidyl peptidase II (TPPII), a large, cytosolic serine exopeptidase.[1] TPPII plays a significant role in the degradation of various peptides, including the neuropeptide cholecystokinin-8 (CCK-8). By cleaving the N-terminal tripeptide from its substrates, TPPII regulates the biological activity of these signaling molecules. This compound, with a nanomolar inhibitory constant (Ki) of 7 nM, offers a powerful tool for investigating the physiological and pathological roles of TPPII.[1] These application notes provide a framework for designing and implementing cell-based assays to screen for and characterize inhibitors of TPPII using this compound as a reference compound.

Mechanism of Action

TPPII inactivates CCK-8 by cleaving the Asp-Tyr(SO3H)-Met tripeptide from its N-terminus. This compound acts as a competitive inhibitor, binding to the active site of TPPII and preventing the degradation of its substrates. This leads to an accumulation of active CCK-8, which can then potentiate its signaling through the CCK-1 and CCK-2 receptors.

Data Presentation

Quantitative data for this compound is summarized in the table below. While a specific cellular IC50 value for this compound has not been reported in the literature reviewed, its high potency in enzymatic assays suggests that a low nanomolar to sub-micromolar concentration range is appropriate for initial cell-based assay development.

| Compound | Target | Parameter | Value | Reference |

| This compound | Tripeptidyl Peptidase II (TPPII) | Ki | 7 nM | [1] |

| This compound | Tripeptidyl Peptidase I (TPPI) | Ki | 10 µM | [2] |

Signaling Pathways

Cholecystokinin (CCK) Signaling Pathway

CCK-8 binds to two G-protein coupled receptors, CCK-1R and CCK-2R, initiating downstream signaling cascades. TPPII negatively regulates this pathway by degrading CCK-8. This compound, by inhibiting TPPII, enhances CCK-8 signaling.

Experimental Protocols

Cell-Based TPPII Activity Assay

This protocol describes a fluorometric assay to measure intracellular TPPII activity in a 96-well format, suitable for inhibitor screening.

Materials:

-

Cell line expressing TPPII (e.g., SH-SY5Y, PC-12, or other neuronal cell lines)

-

Cell culture medium (e.g., DMEM/F-12) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (positive control inhibitor)

-

TPPII fluorogenic substrate: Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC)

-

Cell Lysis Buffer (e.g., RIPA buffer)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Experimental Workflow:

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound (e.g., from 1 nM to 10 µM) and test compounds in culture medium.

-

Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate for 1-4 hours at 37°C.

-

-

Cell Lysis:

-